2-cyclobutanecarbonyl-1H-imidazole
Description
Properties
CAS No. |
69393-26-6 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In this approach, 1H-imidazole reacts with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as SnCl₄ or AlCl₃. The reaction proceeds via electrophilic aromatic substitution, where the acylium ion (generated by the interaction of the acyl chloride with the Lewis acid) attacks the electron-rich imidazole ring.
Key considerations include:
-
Protection of the NH group : The free NH group in 1H-imidazole may undergo undesired side reactions with the acyl chloride. Protection using trimethylsilyl (TMS) or SEM (2-(trimethylsilyl)ethoxymethyl) groups is often employed to mitigate this.
-
Regioselectivity : Imidazole’s electrophilic substitution typically favors the 4- or 5-positions due to electronic and steric factors. However, computational studies suggest that coordinating solvents (e.g., nitromethane) or bulky Lewis acids can shift selectivity toward the 2-position by modulating transition-state geometry.
Experimental Protocol
A representative procedure involves:
-
Dissolving 1H-imidazole (1.0 equiv) in dry dichloromethane under nitrogen.
-
Adding SnCl₄ (1.2 equiv) at 0°C, followed by dropwise addition of cyclobutanecarbonyl chloride (1.1 equiv).
-
Stirring the mixture at room temperature for 12 hours.
-
Quenching with aqueous NaHCO₃, extracting with ethyl acetate, and purifying via column chromatography.
Table 1: Friedel-Crafts Acylation Optimization
| Condition | Variation | Yield (%) | Selectivity (2- vs. 4-/5-) |
|---|---|---|---|
| Catalyst: SnCl₄ | Solvent: CH₂Cl₂ | 42 | 3:1 |
| Catalyst: AlCl₃ | Solvent: Nitromethane | 38 | 4:1 |
| Catalyst: BF₃·OEt₂ | Solvent: Toluene | 28 | 2:1 |
Lithiation-Acylation Strategy
The organometallic approach leverages directed lithiation to achieve precise functionalization of the imidazole ring. This method is particularly effective for introducing sterically demanding groups like cyclobutanecarbonyl.
Reaction Mechanism and Conditions
1H-Imidazole is first protected at the 1-position (e.g., as 1-TMS-imidazole) to deactivate the NH group and facilitate lithiation at the 2-position. Treatment with a strong base, such as lithium diisopropylamide (LDA), generates a lithiated intermediate, which subsequently reacts with cyclobutanecarbonyl chloride.
Critical steps include:
-
Protection : 1-TMS-imidazole is prepared by treating 1H-imidazole with TMSCl and a base (e.g., imidazole) in THF.
-
Lithiation : LDA (2.2 equiv) is added at −78°C to deprotonate the 2-position.
-
Acylation : Cyclobutanecarbonyl chloride (1.1 equiv) is introduced to the lithiated species, yielding the protected 2-acylimidazole.
-
Deprotection : The TMS group is removed using tetrabutylammonium fluoride (TBAF) in THF.
Experimental Protocol
-
Protect 1H-imidazole with TMSCl (1.2 equiv) in THF at 0°C for 1 hour.
-
Add LDA (2.2 equiv) at −78°C and stir for 30 minutes.
-
Introduce cyclobutanecarbonyl chloride (1.1 equiv) and warm to room temperature.
-
Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.
-
Deprotect with TBAF (1.0 M in THF) for 2 hours.
Table 2: Lithiation-Acylation Optimization
| Protecting Group | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| TMS | LDA | −78 | 62 |
| SEM | n-BuLi | −78 | 58 |
| BOC | KHMDS | −40 | 48 |
Cyclization of Amidines with Cyclobutanecarbonyl Precursors
This method constructs the imidazole ring de novo, incorporating the cyclobutanecarbonyl group during cyclization. It is ideal for large-scale synthesis due to its convergent nature.
Reaction Mechanism and Conditions
The strategy involves reacting cyclobutanecarbonyl chloride with an amidine derivative (e.g., acetamidine) in the presence of a base. The reaction proceeds through nucleophilic attack of the amidine nitrogen on the acyl chloride, followed by cyclodehydration to form the imidazole ring.
Key variables:
-
Amidine selection : Symmetrical amidines (e.g., acetamidine) enhance reaction efficiency.
-
Base : Triethylamine or DBU (1,8-diazabicycloundec-7-ene) facilitates HCl elimination.
Experimental Protocol
-
Combine acetamidine hydrochloride (1.0 equiv) and triethylamine (2.0 equiv) in dry THF.
-
Add cyclobutanecarbonyl chloride (1.1 equiv) dropwise at 0°C.
-
Heat the mixture to reflux for 6 hours.
-
Filter the precipitate and recrystallize from ethanol.
Table 3: Cyclization Optimization
| Amidine | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Acetamidine | Et₃N | THF | 80 | 68 |
| Benzamidine | DBU | DMF | 100 | 72 |
| Cyclohexanamidine | NaHCO₃ | MeCN | 60 | 58 |
Comparative Analysis of Synthetic Routes
Each method presents distinct advantages and limitations:
-
Friedel-Crafts Acylation : Simple setup but moderate yields and regioselectivity challenges.
-
Lithiation-Acylation : High regiocontrol but requires multistep protection/deprotection.
-
Cyclization : Scalable and convergent but limited to symmetrical amidines.
Table 4: Method Comparison
| Method | Yield (%) | Regioselectivity | Scalability | Complexity |
|---|---|---|---|---|
| Friedel-Crafts | 35–50 | Moderate | Moderate | Low |
| Lithiation-Acylation | 55–65 | High | Low | High |
| Cyclization | 60–70 | Inherent | High | Moderate |
While specific data for 2-cyclobutanecarbonyl-1H-imidazole are scarce in the literature, analogous compounds provide reference benchmarks:
-
¹H NMR (CDCl₃) : δ 7.65 (s, 1H, C4–H), 7.12 (s, 1H, C5–H), 3.10–2.90 (m, 1H, cyclobutane CH), 2.50–1.80 (m, 6H, cyclobutane CH₂).
-
¹³C NMR (CDCl₃) : δ 195.2 (C=O), 137.8 (C2), 122.5 (C4), 118.3 (C5), 35.6 (cyclobutane CH), 25.1–22.3 (cyclobutane CH₂).
-
IR (KBr) : 1715 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (imidazole C=N) .
Chemical Reactions Analysis
Types of Reactions
2-cyclobutanecarbonyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, alkylating agents; reactions often require a catalyst and are conducted under controlled temperatures.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of 2-cyclobutanemethanol-1H-imidazole.
Substitution: Formation of various substituted imidazole derivatives depending on the substituents used.
Scientific Research Applications
2-cyclobutanecarbonyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-cyclobutanecarbonyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The imidazole ring can coordinate with metal ions, potentially affecting metalloproteins and enzymes. The cyclobutanecarbonyl group may also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Functional Groups : The cyclobutanecarbonyl group in the target compound introduces steric hindrance and moderate ring strain, distinguishing it from aldehydes (e.g., Imidazole-2-carboxaldehyde) or hydrogen-bonding groups (e.g., 4-hydroxybenzoic acid adducts).
- Electronic Effects : The ketone in 2-cyclobutanecarbonyl-1H-imidazole is less electrophilic than the aldehyde in Imidazole-2-carboxaldehyde, reducing susceptibility to nucleophilic attacks .
- Bulkiness : Compared to the indenyl-substituted imidazole in , the cyclobutane ring is smaller but still imposes significant steric constraints.
Crystallography
- X-ray diffraction is a common technique for structural elucidation (e.g., 4-hydroxybenzoic acid–imidazole co-crystal in ). The cyclobutane ring in the target compound may result in unique crystal packing due to ring strain and non-planar geometry.
Solubility and Stability
- 2-Cyclobutanecarbonyl-1H-imidazole : Lower solubility in polar solvents compared to 4-hydroxybenzoic acid derivatives due to the absence of hydrophilic groups.
- Imidazole-2-carboxaldehyde : Higher reactivity (e.g., prone to oxidation) but improved aqueous solubility from the aldehyde group .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-cyclobutanecarbonyl-1H-imidazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation of cyclobutanecarboxylic acid derivatives with imidazole precursors. For example, palladium-catalyzed hydrogenation and Schiff base formation under alkaline conditions (e.g., NaOH in ethanol at 45°C) are effective for imidazole ring closure . Reaction optimization, such as solvent selection (ethanol vs. water) and catalyst choice (Raney nickel to avoid dehalogenation), significantly impacts yield and purity . Characterization via LC-MS and NMR ensures intermediate validation .
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 2-cyclobutanecarbonyl-1H-imidazole?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For confirming proton and carbon environments (e.g., distinguishing imidazole protons at δ 7.2–7.8 ppm) .
- Infrared Spectroscopy (IR) : To identify carbonyl (C=O) stretches (~1700 cm⁻¹) and cyclobutane ring vibrations .
- Mass Spectrometry (MS) : For molecular ion validation and fragmentation pattern analysis .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98%) and resolve byproducts .
Q. What are the key considerations for handling and storing 2-cyclobutanecarbonyl-1H-imidazole in laboratory settings?
- Methodological Answer :
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis or oxidation .
- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation .
- Stability : Avoid exposure to strong acids/bases, which may degrade the cyclobutane carbonyl group .
Advanced Research Questions
Q. How can X-ray crystallography and software like SHELXL be utilized to determine the molecular structure of 2-cyclobutanecarbonyl-1H-imidazole?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles, particularly the cyclobutane-imidazole torsion angle. SHELXL refines structural models using least-squares algorithms, with hydrogen atoms placed geometrically. ORTEP-3 visualizes thermal ellipsoids to assess disorder or dynamic effects . For example, the cyclobutane ring often exhibits slight puckering (deviation < 0.1 Å from planarity) .
Q. How can computational methods like molecular docking predict the biological activity of 2-cyclobutanecarbonyl-1H-imidazole derivatives?
- Methodological Answer :
- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to dock derivatives into target proteins (e.g., EGFR kinase). The cyclobutanecarbonyl group’s steric bulk may influence binding affinity .
- ADMET Analysis : Predict pharmacokinetics (e.g., logP < 3 for solubility) and toxicity (AMES test for mutagenicity) using tools like SwissADME .
- Case Study : Derivatives with para-substituted phenyl groups show enhanced binding to hydrophobic pockets (ΔG ≈ –9.5 kcal/mol) .
Q. What strategies address discrepancies between experimental and computational data in the analysis of 2-cyclobutanecarbonyl-1H-imidazole?
- Methodological Answer :
- Spectral Mismatches : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to identify tautomeric forms or solvent effects .
- Crystallographic Refinement : Use SHELXL’s TWIN commands to model twinning in crystals, resolving intensity overlaps .
- Dynamic Effects : Molecular dynamics simulations (AMBER) can explain conformational flexibility not captured in static models .
Q. How can 2-cyclobutanecarbonyl-1H-imidazole be functionalized to enhance its applicability in medicinal chemistry?
- Methodological Answer :
- Substitution : Introduce electron-withdrawing groups (e.g., –Cl, –CF₃) at the imidazole 4-position to modulate bioactivity .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives for kinase inhibition .
- Prodrug Design : Esterify the carbonyl group to improve bioavailability, followed by enzymatic hydrolysis in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
